(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(10R,12S,13R,14R,17S)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Overview
Description
(20R)Ginsenoside Rg3 is a naturally occurring compound found in the roots of Panax ginseng, a plant widely used in traditional medicine. This compound belongs to the ginsenoside family, which are saponins known for their diverse pharmacological activities. (20R)Ginsenoside Rg3 has gained significant attention due to its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-obesity properties .
Scientific Research Applications
(20R)Ginsenoside Rg3 has been extensively studied for its scientific research applications in various fields:
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (20R)Ginsenoside Rg3 can be achieved through various synthetic routes. One common method involves the hydrolysis of ginsenoside Rb1, a major ginsenoside in Panax ginseng, using acidic or enzymatic conditions. This process leads to the removal of sugar moieties, resulting in the formation of (20R)Ginsenoside Rg3 .
Industrial Production Methods
Industrial production of (20R)Ginsenoside Rg3 typically involves the steaming and drying of white ginseng. The ginseng is steamed in a hermetically sealed container at 98°C for 30 hours, followed by drying. This process is repeated for another 30-45 hours to selectively increase the content of (20R)Ginsenoside Rg3 . The resultant product is then analyzed using high-performance liquid chromatography to ensure the desired ginsenoside content .
Chemical Reactions Analysis
Types of Reactions
(20R)Ginsenoside Rg3 undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include various derivatives of (20R)Ginsenoside Rg3 with enhanced biological activities. These derivatives are often studied for their potential therapeutic applications .
Mechanism of Action
The mechanism of action of (20R)Ginsenoside Rg3 involves multiple molecular targets and pathways:
Anti-Cancer: It induces apoptosis in cancer cells by regulating the expression of pro-apoptotic and anti-apoptotic proteins.
Anti-Inflammatory: The compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines and modulating the NF-κB signaling pathway.
Comparison with Similar Compounds
(20R)Ginsenoside Rg3 is unique among ginsenosides due to its specific stereochemistry and biological activities. Similar compounds include:
(20S)Ginsenoside Rg3: This epimer of (20R)Ginsenoside Rg3 has similar pharmacological properties but differs in its stereochemistry.
Ginsenoside Rb1: A precursor to (20R)Ginsenoside Rg3, known for its anti-inflammatory and neuroprotective effects.
Ginsenoside Rh2: Another ginsenoside with potent anti-cancer properties, often compared to (20R)Ginsenoside Rg3 for its therapeutic potential.
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72O13/c1-21(2)10-9-14-42(8,51)22-11-16-41(7)29(22)23(45)18-27-39(5)15-13-28(38(3,4)26(39)12-17-40(27,41)6)54-37-35(33(49)31(47)25(20-44)53-37)55-36-34(50)32(48)30(46)24(19-43)52-36/h10,22-37,43-51H,9,11-20H2,1-8H3/t22-,23+,24+,25+,26-,27+,28-,29-,30+,31+,32-,33-,34+,35+,36-,37-,39-,40+,41+,42+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXIFXNRCLMQCD-CZIWJLDFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O13 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
785.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38243-03-7 | |
Record name | R-Ginsenoside Rg3 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38243-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | GINSENOSIDE RG3, (20R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9LS0C9SWP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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